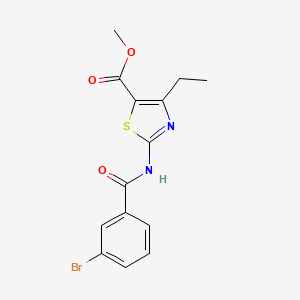

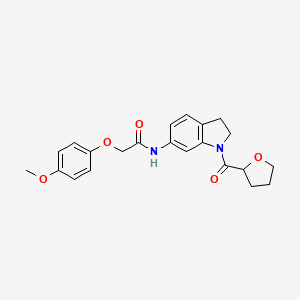

![molecular formula C15H15N5O3 B2836683 N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775544-78-9](/img/structure/B2836683.png)

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” belongs to a class of compounds known as triazolopyrazines . Triazolopyrazines are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of triazolopyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A catalyst-free synthetic route to a new 1,2,4-triazole-pyrrolo[1,2-a]pyrazine hybrid system was realized upon sequential exposure of pyrrole-2-carbonitrile-derived substrates to DMF-DMA and acyl hydrazide .Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用

Antimicrobial and Antiviral Activities

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide and its derivatives exhibit promising antimicrobial activities. For example, several compounds synthesized from similar structures showed significant antimicrobial effects, including against bacteria and viruses. Particularly, derivatives of this compound have shown remarkable antiavian influenza virus activity, with some compounds demonstrating significant antiviral activities against bird flu influenza H5N1 (El-Agrody et al., 2000), (Hebishy, Salama, & Elgemeie, 2020).

Antitumor Activities

Compounds containing the this compound structure have been studied for their potential antitumor activities. Studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines, such as breast and liver carcinoma cell lines, comparable to standard chemotherapy agents like 5-fluorouracil (Riyadh, 2011).

Cardiovascular Applications

Research has identified certain derivatives as potential cardiovascular agents. For instance, some synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems demonstrated coronary vasodilating and antihypertensive activities, indicating their potential in cardiovascular therapy (Sato et al., 1980).

Antifungal Activity

The structural modification of this compound derivatives also reveals prospects in antifungal applications. Synthesized compounds have been studied for their interaction with biological targets like 14-α-demethylase lanosterol, suggesting their potential role in antifungal therapy (Fedotov et al., 2022).

Synthesis and Characterization

The synthesis and structural characterization of derivatives are crucial in understanding their potential applications. Various studies have explored the synthesis routes and chemical properties of these compounds, providing foundational knowledge for their application in pharmaceutical research (Hassan, Hafez, & Osman, 2014).

将来の方向性

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are areas of ongoing research .

特性

IUPAC Name |

N-(4-ethoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-3-23-11-6-4-10(5-7-11)17-14(21)12-13-15(22)16-9(2)8-20(13)19-18-12/h4-8H,3H2,1-2H3,(H,16,22)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPXVXNFCIRZPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)

![ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2836606.png)

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

![Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate](/img/structure/B2836615.png)

![(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2836617.png)

![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)

![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)